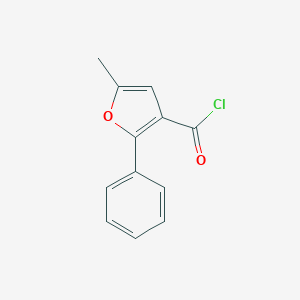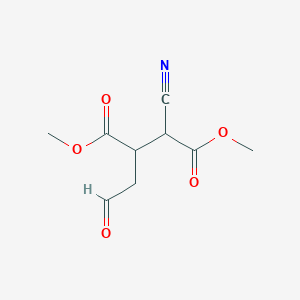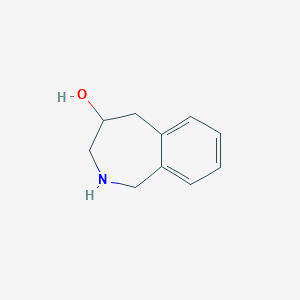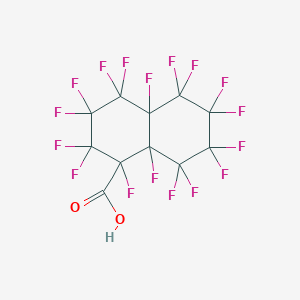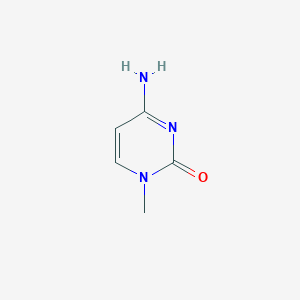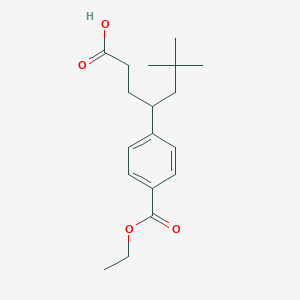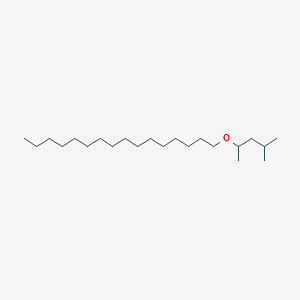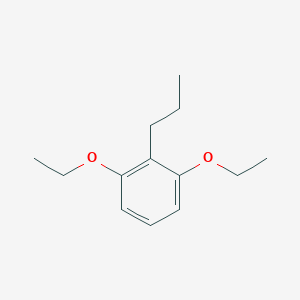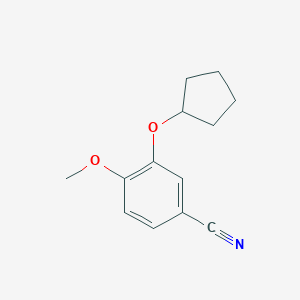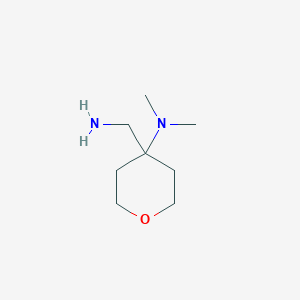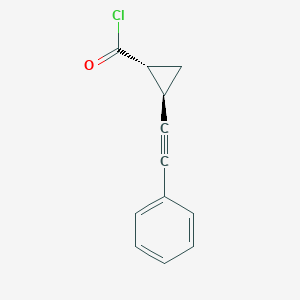
(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in the regulation of cell growth and inflammation. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a positive effect on the immune system by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is its high potency and selectivity. The compound exhibits potent antitumor and anti-inflammatory activity at low concentrations. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride. One of the areas of interest is the development of novel analogs with improved solubility and selectivity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications.
Conclusion:
In conclusion, (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a promising chemical compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound exhibits potent antitumor and anti-inflammatory activity and has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride involves the reaction of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carboxylic acid with thionyl chloride. The reaction takes place at room temperature, and the yield of the product is high. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound also possesses anti-inflammatory properties and has been investigated for its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
172477-27-9 |
|---|---|
Produktname |
(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride |
Molekularformel |
C12H9ClO |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-phenylethynyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,10-11H,8H2/t10-,11-/m1/s1 |
InChI-Schlüssel |
KZYULMHLESORCE-GHMZBOCLSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C#CC2=CC=CC=C2 |
SMILES |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
Synonyme |
Cyclopropanecarbonyl chloride, 2-(phenylethynyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



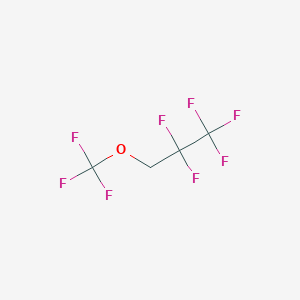
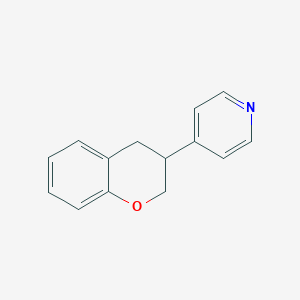
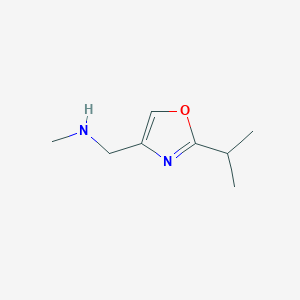
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
